1-(3-cyano-1,2-oxazol-5-yl)cyclopropane-1-carboxylic acid
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Overview
Description
1-(3-Cyano-1,2-oxazol-5-yl)cyclopropane-1-carboxylic acid is a compound of significant interest in the field of organic chemistry. It features a unique structure that combines a cyclopropane ring with an oxazole moiety, making it a valuable subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-cyano-1,2-oxazol-5-yl)cyclopropane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-cyano-1,2-oxazole with cyclopropane-1-carboxylic acid in the presence of a suitable catalyst. The reaction conditions often require precise temperature control and the use of solvents like dichloromethane or toluene .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process might include steps such as purification through recrystallization or chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Cyano-1,2-oxazol-5-yl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) or potassium tert-butoxide in tetrahydrofuran (THF).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
1-(3-Cyano-1,2-oxazol-5-yl)cyclopropane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate.
Industry: It finds applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-(3-cyano-1,2-oxazol-5-yl)cyclopropane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, influencing various biological pathways. The compound may inhibit enzymes or disrupt cellular processes, contributing to its observed biological activities .
Comparison with Similar Compounds
- 1-(1,2-oxazol-5-yl)cyclopropane-1-carboxylic acid
- N-(4-cyano-1,3-oxazol-5-yl)sulfonamides
- 2,5-disubstituted oxazoles
Uniqueness: 1-(3-Cyano-1,2-oxazol-5-yl)cyclopropane-1-carboxylic acid stands out due to its unique combination of a cyclopropane ring and an oxazole moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
2731008-64-1 |
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Molecular Formula |
C8H6N2O3 |
Molecular Weight |
178.14 g/mol |
IUPAC Name |
1-(3-cyano-1,2-oxazol-5-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C8H6N2O3/c9-4-5-3-6(13-10-5)8(1-2-8)7(11)12/h3H,1-2H2,(H,11,12) |
InChI Key |
VWIJHBJLLGOCMO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=CC(=NO2)C#N)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
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